![molecular formula C18H14O3 B14235169 3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid CAS No. 251570-82-8](/img/structure/B14235169.png)
3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of acrylic acids It is characterized by the presence of a phenylacryloyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-(2-Phenylacryloyl)phenylboronic acid with prop-2-enoic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and as a precursor for materials with specific optoelectronic properties
作用机制
The mechanism of action of 3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate the expression of genes related to cell proliferation and apoptosis .
相似化合物的比较
Similar Compounds
2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid: Known for its use in dye-sensitized solar cells (DSSC) due to its optoelectronic properties.
3-[4-(Hydroxymethyl)phenyl]prop-2-enoic acid: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
2-Cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enoic acid:
Uniqueness
3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its phenylacryloyl group allows for versatile chemical modifications, making it a valuable compound in synthetic organic chemistry and materials science.
属性
CAS 编号 |
251570-82-8 |
|---|---|
分子式 |
C18H14O3 |
分子量 |
278.3 g/mol |
IUPAC 名称 |
3-[4-(2-phenylprop-2-enoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H14O3/c1-13(15-5-3-2-4-6-15)18(21)16-10-7-14(8-11-16)9-12-17(19)20/h2-12H,1H2,(H,19,20) |
InChI 键 |
KCQLGLQQAZLWTF-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


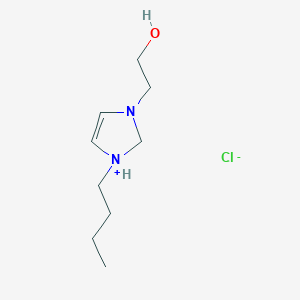
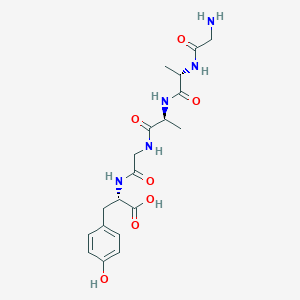
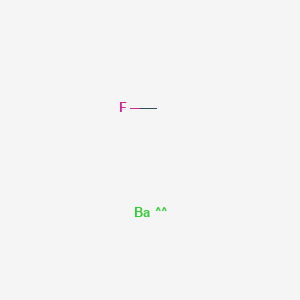

![Methanesulfonamide, N-[2-(1-cyclopenten-1-yl)phenyl]-](/img/structure/B14235116.png)
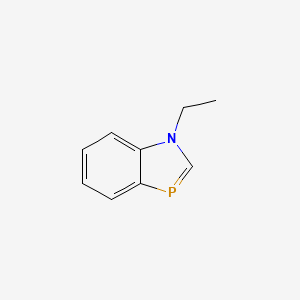
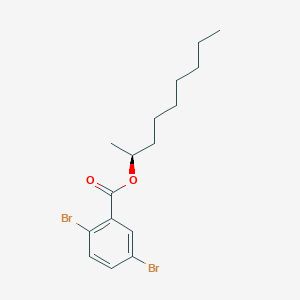

![[(4S)-2-Phenyl-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B14235132.png)
![7-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B14235144.png)
![{[4-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14235150.png)
![1-[2-(3-Nitrophenyl)-2-oxoethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B14235161.png)
![2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B14235180.png)
![4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid](/img/structure/B14235193.png)
